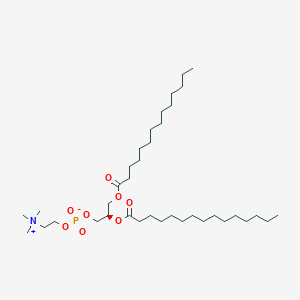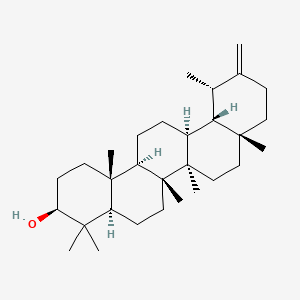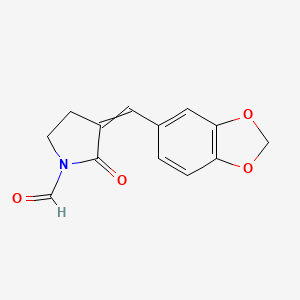
1-Tetradecanoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tetradecanoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 29:0 in which the fatty acyl groups at positions 1 and 2 are specified as tetradecanoyl and pentadecanoyl respectively It has a role as a Papio hamadryas metabolite.
Scientific Research Applications
Synthesis and Biological Properties
- Arsenic-Containing Phosphatidylcholines Synthesis : A study by Guttenberger et al. (2017) disclosed the synthesis of a compound related to 1-Tetradecanoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine, focusing on its use for studying biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).
Lipid Membranes and Bicelle Systems
- Isotropically Tumbling Bicelle Systems : Wu et al. (2010) explored the stability and utility of bicelle systems, including those formed by compounds similar to 1-Tetradecanoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine, for structural biology applications (Wu et al., 2010).
Interaction with Small Molecules
- Interactions with Small Molecules : Huang et al. (2013) used a label-free sensing platform to detect interactions between small molecules and lipid bilayers containing compounds like 1-Tetradecanoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (Huang et al., 2013).
Analytical Methodologies
- Analysis of Phosphatidylcholine Hydrolysis : Kiełbowicz et al. (2012) developed an assay for quantitative analysis of phosphatidylcholine and its hydrolysis products, applicable to compounds like 1-Tetradecanoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (Kiełbowicz et al., 2012).
Lipid Chain Length and Bicelle Stability
- Effects of Lipid Chain Length on Bicelles : Triba et al. (2006) studied the effects of lipid chain length and unsaturation on bicelle stability, relevant to compounds similar to 1-Tetradecanoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (Triba et al., 2006).
properties
Molecular Formula |
C37H74NO8P |
|---|---|
Molecular Weight |
692 g/mol |
IUPAC Name |
[(2R)-2-pentadecanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C37H74NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)46-35(34-45-47(41,42)44-32-31-38(3,4)5)33-43-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h35H,6-34H2,1-5H3/t35-/m1/s1 |
InChI Key |
JERIBPHBOOFETI-PGUFJCEWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261391.png)

![magnesium;methyl 16-ethenyl-11-ethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(Z)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,24-diazonia-23,25-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,12,14,16,18(24),19-decaene-3-carboxylate](/img/structure/B1261393.png)

![Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate](/img/structure/B1261396.png)
![2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)
![5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)






![TG(16:0/16:0/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1261413.png)